molecular formula C20H13NO3 B5142996 1-amino-2-phenoxyanthra-9,10-quinone

1-amino-2-phenoxyanthra-9,10-quinone

Cat. No.: B5142996
M. Wt: 315.3 g/mol
InChI Key: LTBODPBDLZJCLH-UHFFFAOYSA-N
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Description

1-Amino-2-phenoxyanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group at the first position and a phenoxy group at the second position on the anthracene ring, with two ketone groups at the 9th and 10th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2-phenoxyanthracene-9,10-dione typically involves the coupling of a weakly reactive amine, such as 1-aminoanthracene-9,10-dione, with sterically hindered carboxylic acids using coupling agents like COMU . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonic derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include quinonic derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-amino-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its anticancer activity is linked to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-Aminoanthracene-9,10-dione
  • 2-Aminoanthracene-9,10-dione
  • 1,4-Diaminoanthracene-9,10-dione

Comparison: 1-Amino-2-phenoxyanthracene-9,10-dione is unique due to the presence of both amino and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to other anthracenedione derivatives. For instance, while 1-aminoanthracene-9,10-dione primarily serves as a precursor for dyes, the phenoxy group in 1-amino-2-phenoxyanthracene-9,10-dione enhances its potential for biological applications .

Properties

IUPAC Name

1-amino-2-phenoxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c21-18-16(24-12-6-2-1-3-7-12)11-10-15-17(18)20(23)14-9-5-4-8-13(14)19(15)22/h1-11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBODPBDLZJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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